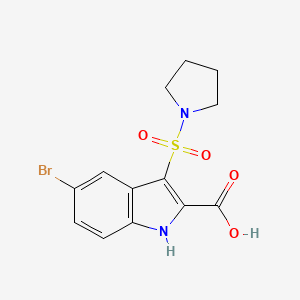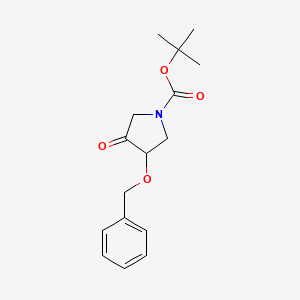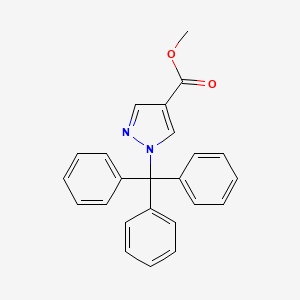![molecular formula C12H16O2 B13873302 2-[4-(Cyclopropylmethoxy)phenyl]ethanol](/img/structure/B13873302.png)
2-[4-(Cyclopropylmethoxy)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Cyclopropylmethoxy)phenyl]ethanol is an organic compound with the molecular formula C12H16O2 This compound is known for its unique chemical structure, which includes a cyclopropylmethoxy group attached to a phenyl ring, and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropylmethoxy)phenyl]ethanol can be achieved through several methods. One common approach involves the reaction of 4-hydroxyphenylethanol with cyclopropylmethyl chloride under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Another method involves the use of Grignard reagents. In this approach, 4-bromophenol is first protected with a benzyl group, followed by a Grignard reaction with cyclopropylmethyl magnesium bromide. The resulting intermediate is then deprotected to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. The Grignard reaction method is preferred for its higher yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Cyclopropylmethoxy)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
2-[4-(Cyclopropylmethoxy)phenyl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(Cyclopropylmethoxy)phenyl]ethanol is primarily related to its role as an intermediate in the synthesis of betaxolol. Betaxolol exerts its effects by selectively blocking beta-1 adrenergic receptors, leading to a decrease in heart rate and blood pressure. This compound also has applications in the treatment of glaucoma by reducing intraocular pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(Cyclopropylmethoxy)ethyl]phenol: Another compound with a similar structure, used as an intermediate in the synthesis of betaxolol.
2-(2-(Cyclopropylmethoxy)phenyl)ethanol: A related compound with potential antibacterial activity.
Uniqueness
2-[4-(Cyclopropylmethoxy)phenyl]ethanol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its role as an intermediate in the synthesis of betaxolol highlights its importance in medicinal chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-[4-(cyclopropylmethoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H16O2/c13-8-7-10-3-5-12(6-4-10)14-9-11-1-2-11/h3-6,11,13H,1-2,7-9H2 |
Clé InChI |
UFBBKWHTTLMTGB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC=C(C=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13873229.png)

![4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13873232.png)
![4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid](/img/structure/B13873234.png)



![N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13873273.png)




![Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)
